2-Ethynylpyridin-3-ol

Overview

Description

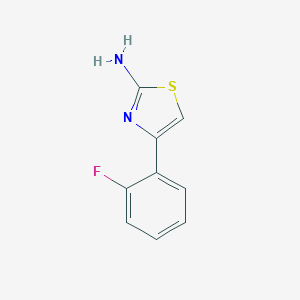

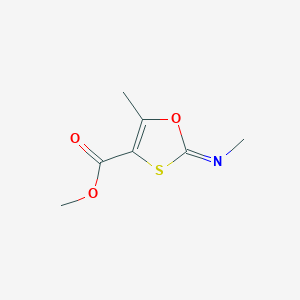

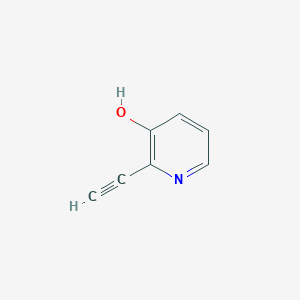

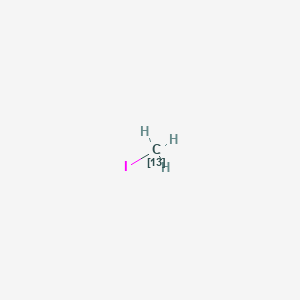

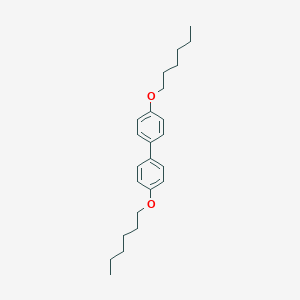

2-Ethynylpyridin-3-ol is a chemical compound with the molecular formula C7H5NO. It is a yellow to brown solid with a molecular weight of 119.12 .

Molecular Structure Analysis

The molecular structure of 2-Ethynylpyridin-3-ol consists of a pyridine ring with an ethynyl group at the 2-position and a hydroxyl group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethynylpyridin-3-ol are not available, pyridin-2-ol has been reported to react as an ambident nucleophile .Physical And Chemical Properties Analysis

2-Ethynylpyridin-3-ol has a density of 1.2±0.1 g/cm3, a boiling point of 282.0±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 156.9±10.3 °C .Scientific Research Applications

Multi-Stimuli-Responsive Materials : A study by Chan, Leung, & Yam (2019) discussed the synthesis of oligo(ethynylpyridine)-containing alkynylplatinum(II) terpyridine/bzimpy metallofoldamers. These compounds exhibit reversible behaviors in response to external stimuli like temperature and acid/base addition, highlighting their potential in material sciences.

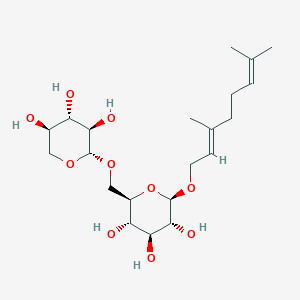

Chiral Helix Formation : Research by Abe, Kayamori, & Inouye (2015) demonstrated that ethynylpyridine oligomers linked with glycosyl chiral templates can form stable chiral helical structures. These structures, once stabilized, are resistant to solvents and heat, suggesting applications in molecular design.

Molecular Diodes : A study by Derosa, Guda, & Seminario (2003) explored the use of a 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule for creating a programmable molecular diode. This device shows potential for use in memory storage and nano-actuators.

Saccharide-Linked Ethynylpyridine Oligomers : In the research by Abe, Murayama, Kayamori, & Inouye (2008), saccharide-linked ethynylpyridine oligomers were studied for their ability to form chiral helices. These findings suggest a potential in designing molecules with specific higher-order structures.

Hydrohalogenation of Ethynylpyridines : The study by Muragishi, Asahara, & Nishiwaki (2017) explored the efficient hydrochlorination of 2-ethynylpyridines without special reagents. This suggests potential applications in organic synthesis and chemical processes.

Soil Nitrification Inhibition : A paper by McCarty & Bremner (1990) evaluated 2-ethynylpyridine as a soil nitrification inhibitor. Their findings indicate its effectiveness compared to other inhibitors, suggesting its use in agriculture to control nitrogen loss from soils.

Hydrogen Bond Studies : The work by Vojta, Horvat, Miljanić, & Vazdar (2016) investigated the hydrogen bonding properties of ethynylpyridines, providing insights into the interplay of secondary hydrogen bonds in chemical systems.

Fluorescent Chemosensor Development : A study by Roy et al. (2016) developed a novel ethynylpyridine-containing E-Bodipy as a fluorescent chemosensor for Zn2+ ions, suggesting its application in analytical chemistry.

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-ethynylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-7(9)4-3-5-8-6/h1,3-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGYRZTZPDNIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565905 | |

| Record name | 2-Ethynylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylpyridin-3-ol | |

CAS RN |

142503-05-7 | |

| Record name | 2-Ethynylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)